molecular formula C21H24N2O5S B2699715 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 923073-17-0

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B2699715
CAS RN: 923073-17-0
M. Wt: 416.49
InChI Key: GLAHPGMRBFXZDX-UHFFFAOYSA-N
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Description

The compound “4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a type of sulfonamide, which is a class of organic compounds that contain a sulfamoyl functional group . The molecular formula of this compound is C20H22N4O5S3, with an average mass of 494.608 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant application of sulfonamide derivatives, akin to the chemical structure of interest, is their potent inhibitory action against carbonic anhydrases. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and CO2 transport. Benzamide-4-sulfonamides have been identified as effective inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and IX, showing low nanomolar or subnanomolar inhibition ranges. This class of compounds holds promise for therapeutic applications in managing conditions like glaucoma, epilepsy, obesity, and cancer due to their inhibitory potency (Abdoli et al., 2018).

Anticancer Activity

The sulfonamide moiety is central to the synthesis of compounds with significant anticancer activity. For instance, indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activities on melanoma cell lines, demonstrating the potential for therapeutic applications in cancer treatment. One particular compound showed a high level of growth inhibition at relatively low concentrations, indicating its efficacy as an anticancer agent (Yılmaz et al., 2015).

Microbial Interaction and Transformation

Sulfonamide drugs, such as sulfamethoxazole (SMX), often undergo microbial-mediated abiotic transformations, resulting in various transformation products under environmental conditions. Understanding these transformation pathways is essential for assessing the environmental fate and potential ecological impacts of sulfonamide antibiotics. Research in this area highlights the complex interactions between antimicrobial compounds and microbial communities in water and soil ecosystems (Nödler et al., 2012).

Antimicrobial Properties

Compounds containing sulfonamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new antimicrobial agents that can address the growing concern of antibiotic resistance. For example, new heterocyclic compounds incorporating a sulfamoyl moiety have shown promising results as antimicrobial agents against various bacterial and fungal strains. This research contributes to the ongoing effort to discover novel antimicrobial compounds with effective mechanisms of action against resistant pathogens (Darwish et al., 2014).

Safety and Hazards

Sulfonamides, in general, are extensively used antibiotics because of their broad-spectrum antibacterial action. In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-23(17-4-2-3-5-17)29(25,26)18-9-6-15(7-10-18)21(24)22-16-8-11-19-20(14-16)28-13-12-27-19/h6-11,14,17H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAHPGMRBFXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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